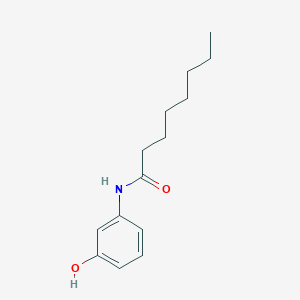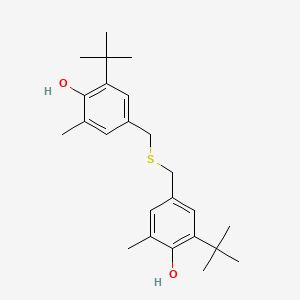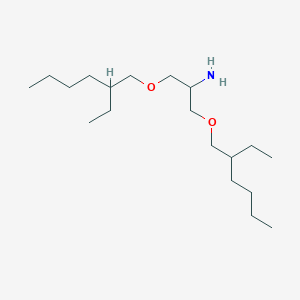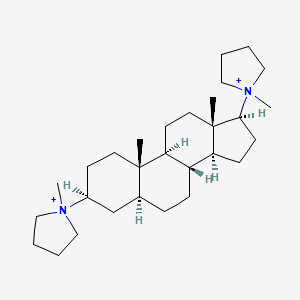![molecular formula C19H16N4O2 B12795418 3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] CAS No. 70374-13-9](/img/structure/B12795418.png)
3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] is a spiro compound characterized by a unique structure where two oxazine rings are fused to a benzimidazole core. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] typically involves the reaction of the sodium derivative of o-phenylenediamine with 1,3-dibromo-2,2-bis(bromomethyl)propane in N,N-dimethylformamide . Another method involves the reaction of the sodium derivative of 2,3-dihydro-1H-benzimidazol-2-one with 1,3-dibromo-2,2-bis(bromomethyl)propane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[1,3]oxazino[5,6-c]quinoline: Another spiro compound with similar structural features.
Spiro[1,3]oxazino[5,6-c]quinoline derivatives: These compounds share the spiro structure and have diverse biological activities.
Uniqueness
3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] is unique due to its specific fusion of oxazine rings to a benzimidazole core, which imparts distinct chemical and biological properties compared to other spiro compounds.
Eigenschaften
CAS-Nummer |
70374-13-9 |
|---|---|
Molekularformel |
C19H16N4O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3,3'-spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] |
InChI |
InChI=1S/C19H16N4O2/c1-3-7-15-13(5-1)20-17-22(15)9-19(11-24-17)10-23-16-8-4-2-6-14(16)21-18(23)25-12-19/h1-8H,9-12H2 |
InChI-Schlüssel |
TYOPSJXLDHFHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN3C4=CC=CC=C4N=C3OC2)COC5=NC6=CC=CC=C6N51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



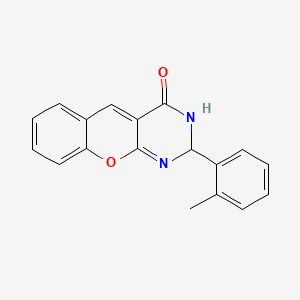
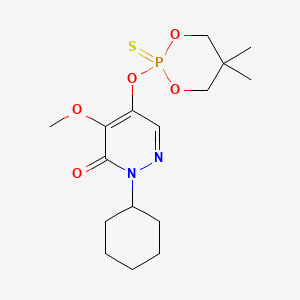
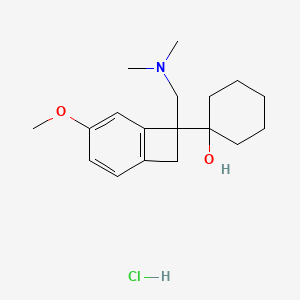
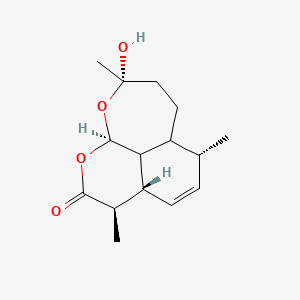
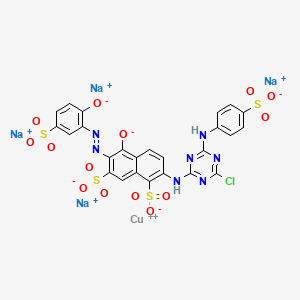
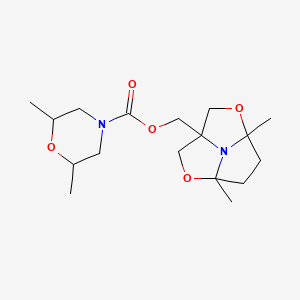
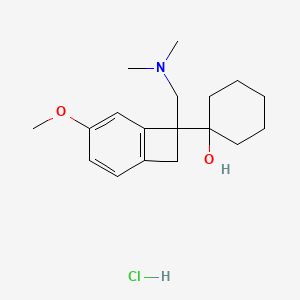
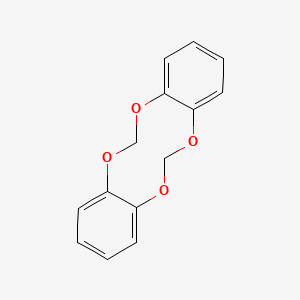
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)
